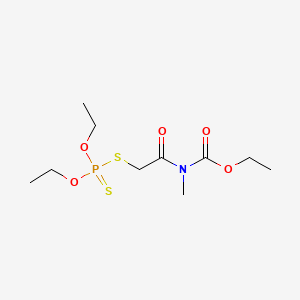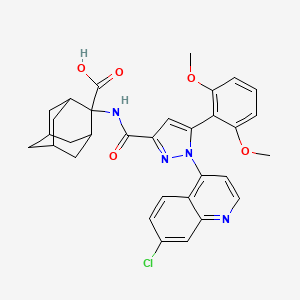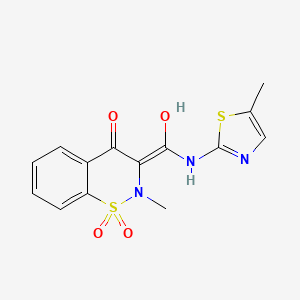
Meloxicam
Overview
Description
Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is primarily used to treat pain and inflammation associated with rheumatic diseases and osteoarthritis. This compound is known for its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which contributes to its anti-inflammatory and analgesic properties .
Mechanism of Action
Target of Action
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the production of prostaglandins, which are lipid compounds that play key roles in inflammation and pain signaling .
Mode of Action
This compound acts by inhibiting the COX-2 enzyme, thereby reducing the synthesis of prostaglandins . This inhibition leads to a decrease in the inflammatory response and the perception of pain . It’s worth noting that this compound is a preferential COX-2 inhibitor, meaning it has a higher affinity for COX-2 than for the COX-1 enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the COX enzymes . By inhibiting COX-2, this compound reduces the production of prostaglandins, particularly those involved in inflammation and pain signaling .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a longer half-life than most other NSAIDs, making it suitable for once-daily dosing . The main enzyme responsible for the metabolism of this compound is CYP2C9, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy this compound from hepatic cytochrome enzyme oxidation of an intermediate metabolite .
Result of Action
The primary molecular effect of this compound’s action is the reduction in prostaglandin synthesis, leading to decreased inflammation and pain . At the cellular level, this compound has been shown to inhibit cell proliferation, particularly in certain types of cells . It also induces morphological changes and disrupts redox homeostasis, leading to oxidative stress .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other medications can affect its efficacy and stability . For example, this compound has been shown to interact with blood thinners, some antidepressants, and certain blood pressure medications . Additionally, the phototoxic activity of this compound is associated with oxidative stress induction and disruptions in cell homeostasis . Therefore, exposure to light could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Meloxicam interacts primarily with the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), inhibiting their activity . It has been shown to selectively inhibit COX-2 over COX-1, which is thought to reduce the risk of adverse gastrointestinal tract effects . The main enzyme responsible for the metabolism of this compound is CYP2C9, with minor contributions from CYP3A4 .
Cellular Effects
This compound exerts its effects on various types of cells primarily by reducing the synthesis of prostaglandins, which are mediators of inflammation . It has been shown to alleviate post-operative pain in mice . It can also cause adverse effects such as gastrointestinal toxicity and bleeding, headaches, rash, and very dark or black stool (a sign of intestinal bleeding) .
Molecular Mechanism
This compound works by blocking cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin H2—the first step in the synthesis of prostaglandins . By inhibiting COX, particularly COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, studies have shown that a wide range of dosages of this compound can have varying analgesic efficiencies depending on the different models or procedures studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, there is evidence that low-dose this compound (0.02 mg/kg) is relatively well tolerated and safe for chronic administration in cats . Serious side effects involving ulcers of the digestive tract, kidney or liver irritation can occur .
Metabolic Pathways
This compound is involved in the metabolic pathway of arachidonic acid, where it inhibits the enzyme cyclooxygenase (COX) and thus reduces the production of prostaglandins . It is metabolized to four pharmacologically inactive metabolites, which are excreted in urine and feces .
Transport and Distribution
This compound is likely to be distributed in highly perfused tissues, such as the liver and kidney, due to its high binding to albumin . Substantial concentrations of this compound are attained in synovial fluid, the proposed site of action in chronic inflammatory arthropathies .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with the cyclooxygenase enzymes to exert its anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meloxicam involves several steps, starting from 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide. The key steps include:
Formation of the thiazole ring: This is achieved by reacting 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide with 2-amino-5-methylthiazole.
Cyclization: The intermediate undergoes cyclization to form the final this compound structure.
Industrial Production Methods
In industrial settings, this compound is produced using a combination of solvents and pH regulators to enhance its solubility and stability. The process involves mixing this compound with cosolvents, including water and organic solvents, and pH regulators such as citric acid. This method allows for the large-scale production of this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
Meloxicam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 5’-carboxy this compound, a major metabolite.
Reduction: Reduction reactions are less common for this compound.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4.
Substitution: Strong nucleophiles such as amines can be used under basic conditions.
Major Products
The major products formed from the oxidation of this compound include 5’-carboxy this compound and other inactive metabolites .
Scientific Research Applications
Meloxicam has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Piroxicam: Another oxicam NSAID with similar anti-inflammatory properties but less selective for COX-2.
Celecoxib: A selective COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Ibuprofen: A non-selective NSAID with a broader inhibition of COX-1 and COX-2
Uniqueness of Meloxicam
This compound’s uniqueness lies in its preferential inhibition of COX-2 over COX-1, which provides effective anti-inflammatory and analgesic effects with a lower risk of gastrointestinal side effects. This makes it a valuable option for long-term management of chronic inflammatory conditions .
Properties
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020803 | |
| Record name | Meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
581.3±60.0 | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble in methanol. Practically insoluble in water, with higher solubility observed in strong acids and bases., 1.54e-01 g/L | |
| Record name | SID50085983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Meloxicam inhibits prostaglandin synthetase (cylooxygenase 1 and 2) enzymes leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms. As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and inflammatory effects. Meloxicam preferentially inhibits COX-2, but also exerts some activity against COX-1, causing gastrointestinal irritation., Meloxicam, an oxicam derivative that is structurally related to piroxicam, is a nonsteroidal anti-inflammatory agent (NSAIA) exhibiting analgesic, antipyretic, and anti-inflammatory actions. In vitro and in vivo studies indicate that meloxicam inhibits the cyclooxygenase-2 (COX-2) isoform of prostaglandin endoperoxide synthase (prostaglandin G/H synthase [PGHS]) to a greater extent than the COX-1 isoform. However, meloxicam's COX-2 selectivity is dose dependent and is diminished at higher dosages. Therefore meloxicam sometimes has been referred to as a "preferential" rather than "selective" COX-2 inhibitor., To investigate the effect of meloxicam on human polymorphonuclear leukocyte (PMN) adhesion to human synovial cell (HSC), and to explore its mechanism. MTT colorimetry was used to determine the adhesion effect of PMN to HSC. Cell-ELISA and RT-PCR methods were used to determine the expression of ICAM-1 and VCAM-1. Nuclear transcription factor-kappa B (NF-kappa B) was measured by electrophoretic mobility shift assay (EMSA) method. Meloxicam was found to effectively inhibit TNF-alpha (50 u.mL-1 for 12 hr) and IL-1 beta (50 u.mL-1 for 12 hr)-induced adhesion of PMN to HSC (IC50 3.38 X 10(-7) mol.L-1 and 3.56 X 10(-6) mol.L-1, respectively) in a concentration-dependent manner. ICAM-1 protein and mRNA expression induced by TNF-alpha (50 u.mL-1) were inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. The activation of NF-kappa B was also inhibited by meloxicam at 1 X 10(-6)-1 X 10(-5) mol.L-1. These results suggest that meloxicam inhibit TNF-alpha stimulated PMN-HSC adhesion and expression of ICAM-1 by suppressing the activity of NF-kappa B., /Investigators/ compared the effects of therapeutically equivalent doses of meloxicam and indomethacin, a preferential inhibitor of the constitutive cyclooxygenase (COX-1), on platelet aggregation and platelet thromboxane formation, which are exclusively COX-1 dependent, physiological renal, and total body prostaglandin E2 (PGE2) production. In a randomized cross-over design, 14 healthy female volunteers received meloxicam 7.5 mg per day for 6 days or indomethacin 25 mg three times per day for 3 days; the wash-out period was 5 days, and drug intake was adapted to the menstrual cycle. On the day before treatment and on the last day of each treatment period the following parameters were evaluated: maximum platelet aggregation and thromboxane B2 (TXB2) formation in response to 1.0 mmol/L arachidonic acid; 24-hour urinary excretion of PGE2 and 7 alpha-hydroxy-5, 11-diketo-tetranor-prosta-1, 16-dionic acid (PGE-M), the index metabolites of renal and total body PGE2 synthesis, respectively, were assessed by gas chromatography/tandem mass spectrometry. Maximum platelet aggregation and TXB2 formation were almost completely inhibited by indomethacin (-87% and -99%, respectively; p < 0.001, each) as compared to control (100%), but remained unaffected by meloxicam (-1% and +4%, respectively). Meloxicam showed no significant effects on urinary PGE2 excretion (-13%) and only slight effects on PGE-M excretion (-22%; p < 0.05), whereas indomethacin reduced urinary PGE2 excretion (-43%; p < 0.05) as well as PGE-M excretion (-36%; p < 0.001). /This/ data shows, that meloxicam 7.5 mg per day is COX-1 sparing in humans in vivo. | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethylene chloride, Pastel yellow solid | |
CAS No. |
71125-38-7 | |
| Record name | Meloxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meloxicam [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071125387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG2QF83CGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254 °C (decomposes), 254 °C | |
| Record name | Meloxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meloxicam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7741 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014952 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of meloxicam?
A1: this compound primarily acts by inhibiting cyclooxygenase-2 (COX-2) [, , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces prostaglandin synthesis, thus exerting its anti-inflammatory and analgesic effects.
Q2: Does this compound exhibit any selectivity for COX-2 over COX-1?
A2: Yes, this compound is considered a preferential COX-2 inhibitor, meaning it exhibits a higher affinity for COX-2 compared to COX-1 [, , , , ]. This selectivity is believed to contribute to its improved gastrointestinal tolerability compared to non-selective NSAIDs.
Q3: Beyond its anti-inflammatory effects, are there other reported downstream effects of this compound?
A3: Research suggests that this compound might influence other physiological processes. Studies in mice indicate that this compound administration after sublethal irradiation can elevate serum concentrations of erythropoietin and enhance the regeneration of erythroid progenitor cells in the bone marrow []. Additionally, this compound has been shown to improve neurological status and reduce brain edema in a rat model of diffuse brain injury, suggesting a potential neuroprotective effect [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H13N3O4S2, and its molecular weight is 351.4 g/mol.
Q5: Are there any spectroscopic data available for characterizing this compound?
A5: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD) []. FTIR helps identify functional groups present in the molecule, while DSC provides information about its thermal properties. XRD is used to analyze the crystallinity of this compound in its pure form and in formulations like solid dispersions.
Q6: What is the solubility profile of this compound?
A6: this compound is known for its poor water solubility, which can limit its bioavailability [, , ]. Studies have investigated its solubility in various solvents like polyethylene glycol 400 (PEG 400), ethanol, propylene glycol, phosphate buffer, and surfactants like Tween 80 and Brij 35 [].
Q7: Which solvents or excipients have been found to enhance the solubility of this compound?
A7: Research indicates that this compound exhibits its highest solubility in PEG 400 []. Moreover, the combination of PEG 400 and phosphate buffer (40:60 ratio) has shown even higher solubilization capacity, suggesting a favorable interaction between this compound and this solvent system.
Q8: What formulation strategies have been explored to improve the dissolution and bioavailability of this compound?
A8: To enhance its dissolution and bioavailability, researchers have investigated solid dispersion formulations of this compound [, , ]. These formulations involve dispersing this compound in a carrier matrix, such as polyethylene glycol (PEG) 6000, often in combination with a solubilizer like sodium lauryl sulphate (SLS) []. Studies have demonstrated that solid dispersions prepared using the solvent evaporation method, incorporating PEG 6000, SLS, and additives like lactose and microcrystalline cellulose (MCC), can significantly improve the in vitro dissolution of this compound [].
Q9: What is known about the pharmacokinetics of this compound in different species?
A9: Extensive research has been conducted on the pharmacokinetics of this compound in various species, including humans, cattle, sheep, pigeons, and vultures [, , , , , ]. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles following different routes of administration, including intravenous, intramuscular, subcutaneous, and oral.
Q10: How does the route of administration affect the pharmacokinetics of this compound?
A10: The route of administration influences the absorption rate and bioavailability of this compound. For instance, intramuscular administration in humans leads to rapid and complete absorption, with bioavailability reaching approximately 102% []. Similarly, in pre-ruminant calves, subcutaneous and oral administration resulted in high bioavailability (around 97%), suggesting effective absorption through these routes []. In contrast, intravenous administration results in immediate systemic availability, bypassing absorption processes.
Q11: Does the stage of lactation in dairy cows influence the pharmacokinetics of this compound in milk?
A11: Research suggests that stage of lactation can impact the pharmacokinetic profile of this compound in dairy cows [, ]. A study comparing postpartum and mid-lactation cows found significantly higher plasma and milk this compound concentrations in postpartum cows []. These findings indicate that stage of lactation should be considered when determining milk withdrawal times for this compound in dairy cattle.
Q12: Have any drug delivery systems been investigated for targeted delivery of this compound?
A12: While traditional formulations of this compound are widely used, researchers have explored novel drug delivery approaches. One study investigated the use of microneedle patches for transdermal delivery of this compound in a veterinary application []. Although the study reported detectable but low plasma levels of this compound, further research is ongoing to optimize the microneedle patch design for achieving therapeutically relevant drug concentrations.
Q13: What preclinical models have been used to assess the efficacy of this compound?
A13: Researchers have employed various animal models to evaluate the analgesic and anti-inflammatory effects of this compound. Studies in dairy calves have demonstrated its efficacy in reducing pain and distress associated with dehorning, using behavioral assessments and pain sensitivity tests []. Similarly, research in cats with naturally occurring osteoarthritis has shown that this compound, administered through an oral transmucosal spray, can effectively improve weight-bearing and motor activity [].
Q14: Are there any clinical trials investigating the efficacy of this compound in specific patient populations?
A14: Clinical trials have investigated the efficacy and safety of this compound in various conditions. A large-scale study called the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial compared this compound to piroxicam in patients with osteoarthritis []. The study demonstrated that this compound, at a dose of 7.5 mg once daily, provided equivalent efficacy to piroxicam (20 mg once daily) but with a significantly lower incidence of gastrointestinal adverse events.
Q15: Have any interactions been reported between this compound and other drugs?
A15: Drug interaction studies have shown that this compound can be affected by co-administration with certain medications []. For instance, voriconazole, an inhibitor of cytochrome P450 (CYP) enzymes, can increase plasma this compound concentrations, potentially leading to increased exposure and the risk of adverse effects. Conversely, itraconazole, another CYP inhibitor, unexpectedly decreased plasma this compound concentrations, potentially affecting its efficacy [].
Q16: Has the local tissue tolerability of this compound been investigated?
A16: Yes, studies have assessed the local tissue tolerability of this compound following various routes of administration, including intravenous, intramuscular, subcutaneous, and topical applications [, ]. These studies generally demonstrate good local tolerance, with minimal irritation or tissue damage observed.
Q17: What analytical techniques are commonly employed for quantifying this compound in biological samples?
A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in biological samples, such as plasma, urine, and saliva []. Researchers have developed and validated sensitive and specific HPLC methods for this purpose.
Q18: Are there any alternative analytical methods for this compound quantification?
A18: Besides HPLC, other techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have also been utilized for quantifying this compound and its metabolites in biological matrices []. This highly sensitive and specific technique allows for accurate measurement of drug concentrations, even at low levels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)
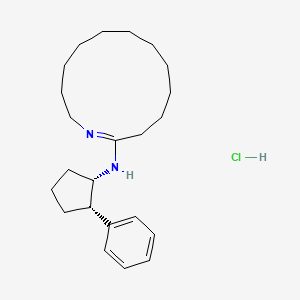
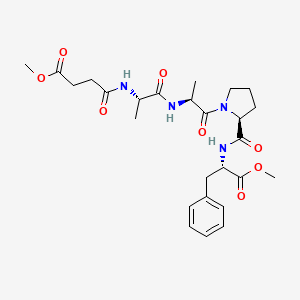

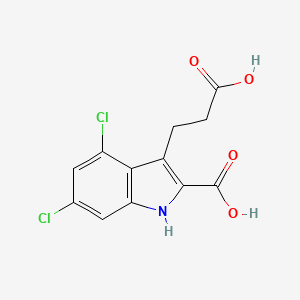
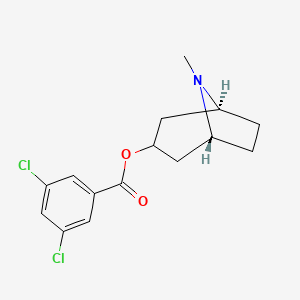
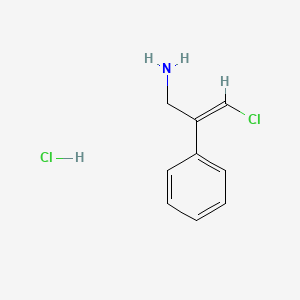
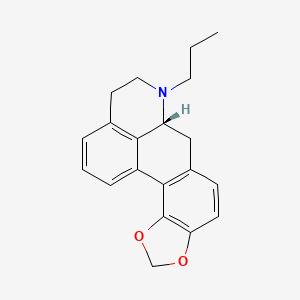
![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)


